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Compound of Interest

Compound Name: NSC 601980

Cat. No.: B15601504

An In-depth Technical Guide on Pachastrissamine

Introduction

Pachastrissamine, also known as Jaspine B, is a naturally occurring anhydrophytosphingosine
derivative first isolated in 2002 from the Okinawan marine sponge Pachastrissa sp. and shortly
after from the sponge Jaspis sp.[1] This molecule has garnered significant attention from the
scientific community due to its novel chemical structure and potent biological activities,
particularly its cytotoxic effects against various human cancer cell lines.[1][2][3]
Pachastrissamine features an all-cis-2,3,4-trisubstituted tetrahydrofuran ring with a (2S,3S,4S)
absolute configuration.[1] Its unique structure and promising pharmacological profile have
made it a compelling target for total synthesis and analog development.[1][2][3][4][5]

Chemical Structure and Properties

Pachastrissamine is characterized by a tetrahydrofuran core with three contiguous stereogenic
centers and a long alkyl chain.[5] Its chemical identity and properties are summarized below.

Table 1: Chemical Identifiers and Properties of Pachastrissamine
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Property Value Source
(2S,3S,4S)-4-amino-2-

IUPAC Name [6]
tetradecyloxolan-3-ol

Synonyms Jaspine B [1][6]

Molecular Formula C1sH37NO2 [6]

Molecular Weight 299.5 g/mol [6]
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Table 2: Spectroscopic Data for Pachastrissamine Intermediates

While specific spectroscopic data for the final pachastrissamine compound is not fully detailed

in the provided results, data for key synthetic intermediates is available.
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13C-NMR (100 MHz,
CDCIs) & (ppm)

Intermediate

Mass Spectrometry

IR (cm™?) (miz)

33.3,55.3,71.8, 73.5,
75.2,80.0, 84.1,
113.8, 116.9, 129.3,
130.0, 135.0, 159.3

Intermediate 5

3407, 3076, 3001,
2935, 2874, 2838,
1642, 1613, 1586,
1514, 1465, 1442,
1395, 1345, 1303,
1250, 1174, 1089,
1036, 971, 918, 822,
740

EI-MS: 264.1357 (M*)

39.0, 55.3, 62.2, 69.9,
70.5,74.1, 79.7,
114.0, 118.1, 129.7,
129.9, 134.4, 159.6

Intermediate 7

33083, 3237, 3076,
2945, 2916, 2876,
2836, 1641, 1614,
1587, 1515, 1440,
1350, 1305, 1250,
1181, 1134, 1092,
1062, 1037, 999, 971
913, 878, 844, 822,
725

EI-MS: 282.1474 (M*)

Note: The provided data pertains to synthetic intermediates as described in the source

literature.[1]

Biological Activity and Signaling Pathways

Pachastrissamine demonstrates significant cytotoxic activity against a range of human cancer
cell lines, including P388, A549, HT29, and Mel 28.[2][3] Its mechanism of action involves the
modulation of key cellular signaling pathways related to cell death and survival.

Key Biological Activities:

¢ Induction of Apoptosis: Pachastrissamine induces apoptosis in murine B16 melanoma cells

by increasing intracellular ceramide levels.[1] This is achieved through the inhibition of

sphingomyelin synthase.[7]
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« Induction of Autophagy: In human A549 lung cancer cells, pachastrissamine has been shown

to cause autophagy, a process mediated by dihydroceramides.[1][8][9]

e Enzyme Inhibition: The molecule is a known inhibitor of several kinases, including
sphingosine kinases (SphK1 and SphK2), cyclin-dependent kinase 2, and extracellular
regulatory kinase.[1][2][7] The inhibition of SphKs is a particularly important aspect of its

anticancer activity.[7]

The signaling pathways affected by pachastrissamine are critical in cancer cell proliferation and

survival. Its ability to increase ceramide levels while inhibiting pro-survival kinases shifts the

cellular balance towards apoptosis.
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Pachastrissamine's mechanism of action.

Experimental Protocols: Synthetic Approach

Due to its potent biological activity and complex stereochemistry, numerous total syntheses of

pachastrissamine have been developed.[1][2][4][5] A common strategy involves the
stereoselective construction of the trisubstituted tetrahydrofuran core from a chiral starting

material, followed by the introduction of the amino group and the alkyl side chain.

General Synthetic Workflow:
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A practical synthesis of pachastrissamine has been achieved starting from commercially

available diethyl D-tartrate.[1] The key steps of this synthetic route are outlined below.

Preparation of Aldehyde Intermediate: Diethyl D-tartrate is converted to a key aldehyde
intermediate (13) through established literature procedures.[1]

Stereoselective Allylation: A stereoselective introduction of an allyl group to the aldehyde
yields a homoallylic alcohol.

Formation of Triol: The homoallylic alcohol is further processed to form a 1,2,4-triol
intermediate (9).[1]

Cyclization to Tetrahydrofuran Core: The triol undergoes selective tosylation of the primary
alcohol, followed by cyclization to form the crucial tetrahydrofuran ring structure
(intermediate 5).[1] This step is critical for establishing the correct stereochemistry.

Introduction of Amino Group: The amino functionality is introduced into the tetrahydrofuran
ring.

Side Chain Attachment via Cross-Metathesis: The long alkyl side chain is installed using an
olefin cross-metathesis reaction with 1-tridecene.[1]

Final Reduction: Catalytic hydrogenation of the resulting double bond affords the final
pachastrissamine molecule.[1]

This synthetic approach allows for the efficient and stereocontrolled production of

pachastrissamine and its analogs for further biological evaluation.
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Key steps in the total synthesis of pachastrissamine.
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Conclusion

Pachastrissamine stands out as a marine natural product with a unique chemical architecture
and potent anticancer properties. Its ability to modulate critical signaling pathways, leading to
programmed cell death in cancer cells, makes it a valuable lead compound in drug discovery.
The development of efficient total synthesis routes has been crucial for enabling detailed
structure-activity relationship studies and the generation of novel analogs with potentially
improved pharmacological profiles. Further research into pachastrissamine and its derivatives
could pave the way for new therapeutic strategies against various malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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